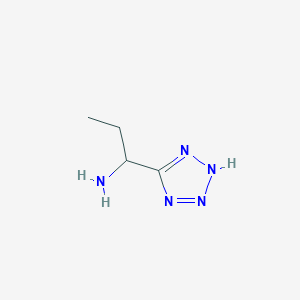

1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-3(5)4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFDXNNXHHZWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NNN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295413 | |

| Record name | α-Ethyl-2H-tetrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31603-03-9 | |

| Record name | α-Ethyl-2H-tetrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31603-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-2H-tetrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-1,2,3,4-tetrazole with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the tetrazole ring acts as a nucleophile attacking the alkyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to ensure the final product is free from impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can yield various alkylated tetrazoles.

Scientific Research Applications

1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is explored for its therapeutic potential in various medical applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Positional Isomers: 2-(1H-Tetrazol-5-yl)propan-1-amine Hydrochloride

- Structure : The positional isomer 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride (C₄H₁₀ClN₅) places the tetrazole on the second carbon of the propane chain, forming a hydrochloride salt.

- Physicochemical Properties :

- Synthesis : Prepared via solid-phase synthesis with yields up to 47% for related tetrazole-peptide hybrids .

Methylated Derivatives: n-Methyl-2-(1H-Tetrazol-5-yl)propan-1-amine

- Structure : Methylation of the amine group yields n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine (CAS: 1248783-25-6).

Triazole-Based Analogs (e.g., OCM-8 to OCM-11)

- Structure : Compounds like OCM-8 replace the tetrazole with a 1,2,4-triazole ring, linked to oxazole-carboxamide moieties.

- Synthesis : Yields range from 32–44% , lower than tetrazole derivatives, likely due to triazole’s reduced reactivity .

- Biological Activity : Triazoles exhibit weaker electrostatic interactions compared to tetrazoles, reducing potency in kinase inhibition (e.g., GSK-3β) .

Tetrazole-Containing Oligopeptides (e.g., 13-LLL, 14c-LLL)

- Structure : These compounds integrate 1-(1H-tetrazol-5-yl)ethyl groups into peptide chains (e.g., 13-LLL : C₁₃H₁₇N₇O₃).

- Applications : Act as alanine racemase inhibitors by mimicking carboxylate groups, with yields up to 47% via Fmoc-based solid-phase synthesis .

- Advantage : The tetrazole’s metabolic stability enhances in vivo efficacy compared to carboxylic acid analogs .

Complex Heterocyclic Systems (e.g., Compound 9o)

- Structure : Incorporates benzodioxin and thiophene groups (e.g., 9o : C₂₆H₂₅N₇O₂S).

- Properties : Increased lipophilicity improves membrane permeability but may reduce aqueous solubility .

Biological Activity

1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, also known as tetrazole-based compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of tetrazoles that are recognized for their potential therapeutic applications, including antimicrobial, antifungal, and enzyme inhibitory effects. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound's chemical formula is , with a molecular weight of 163.61 g/mol. It is typically encountered in its hydrochloride form, which enhances its solubility and stability.

| Property | Value |

|---|---|

| Chemical Formula | C4H10ClN5 |

| Molecular Weight | 163.61 g/mol |

| IUPAC Name | 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial and Antifungal Properties

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antifungal activity of various tetrazole compounds against common fungal strains such as Aspergillus niger and Penicillium digitatum. The results indicated that these compounds possess inhibition zones ranging from 12 to 16 mm against these fungi, showcasing their potential as antifungal agents .

Table 1: Antifungal Activity of Tetrazole Compounds

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Tetrazole Compound A | Aspergillus niger | 14 |

| Tetrazole Compound B | Penicillium digitatum | 12 |

| Tetrazole Compound C | Geotrichum candidum | 16 |

Enzyme Inhibition

One of the notable biological activities of tetrazole compounds is their ability to inhibit enzymes such as alpha-amylase. In a comparative study, the IC50 values for various tetrazole derivatives were found to be significantly lower than that of acarbose, a standard alpha-amylase inhibitor. The most potent compound exhibited an IC50 value of , suggesting superior efficacy compared to acarbose (IC50 = ) .

Table 2: Alpha-Amylase Inhibition Potency of Tetrazole Compounds

| Compound | IC50 (mg/mL) |

|---|---|

| Tetrazole Compound A | 0.013 |

| Acarbose | 0.26 |

Case Study 1: Antifungal Efficacy

In a controlled laboratory environment, several tetrazole derivatives were synthesized and tested for their antifungal properties. The results indicated that compounds with specific structural modifications (e.g., substituents on the tetrazole ring) demonstrated enhanced antifungal activity compared to their parent compounds. The study concluded that structural optimization is crucial for developing effective antifungal agents .

Case Study 2: Alpha-Amylase Inhibition

A docking study was conducted to understand the binding interactions between tetrazole derivatives and alpha-amylase. The results showed that specific functional groups on the tetrazole ring significantly influenced binding affinity and inhibition potency. These findings support the hypothesis that molecular structure plays a critical role in enzyme inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For tetrazole-containing analogs, a common approach involves reacting nitriles with sodium azide under acidic conditions (e.g., HCl) at elevated temperatures (80–100°C). Optimization of solvent polarity (e.g., DMF vs. water) and stoichiometric ratios (azide to nitrile) is critical to minimize byproducts like ammonium chloride . Post-synthesis purification via recrystallization or column chromatography is recommended for amine-functionalized tetrazoles to achieve >90% purity .

Q. How can X-ray crystallography and spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal for resolving the tetrazole ring geometry and amine positioning . For spectroscopic validation:

- NMR : -NMR should show peaks for the propyl chain (δ 1.2–1.8 ppm) and amine protons (δ 2.3–3.0 ppm). -NMR confirms the tetrazole C-5 linkage (δ 145–155 ppm) .

- IR : Characteristic N–H stretches (~3350 cm) and tetrazole ring vibrations (~1500 cm) .

Q. What thermodynamic properties (e.g., stability, sublimation enthalpy) are critical for handling this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>170°C for similar tetrazoles), while thermogravimetric analysis (TGA) quantifies sublimation enthalpy (ΔsubH° ≈ 100–120 kJ/mol) . Store under inert gas (N/Ar) at ≤4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the tetrazole-amine moiety influence coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The amine group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu, Zn). For MOF synthesis:

- Use solvothermal methods (e.g., DMF/EtOH at 80°C) to form 1D/2D networks.

- SCXRD analysis (e.g., SHELXD) reveals bond lengths (M–N ≈ 2.0–2.2 Å) and hydrogen-bonding networks (N–H⋯O/N interactions) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 03/09) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Basis sets like 6-31G(d) optimize geometry, while solvation models (e.g., PCM) improve accuracy for reaction barriers in polar solvents .

Q. How can stability under oxidative/reductive conditions be assessed for applications in energetic materials?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.